{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol
Description
{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol is a synthetic organic compound characterized by a pyridine ring substituted with a methanol group at the 3-position and a 2,4-dichlorophenylsulfanyl moiety at the 2-position. Its molecular formula is C₁₂H₉Cl₂NOS, with a molecular weight of 298.18 g/mol. The compound’s structure combines aromatic chlorination, a sulfanyl bridge, and a polar hydroxyl group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c13-9-3-4-11(10(14)6-9)17-12-8(7-16)2-1-5-15-12/h1-6,16H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBZOTPUMGOMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol typically involves the reaction of 2,4-dichlorothiophenol with 3-pyridylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The dichlorophenyl ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.
Scientific Research Applications
Anticancer Activity
Research indicates that {2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol exhibits significant cytotoxicity against various cancer cell lines. Its mechanism of action often involves:
- Induction of Apoptosis : The compound has been shown to increase pro-apoptotic markers while decreasing anti-apoptotic proteins, leading to programmed cell death in cancer cells.
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the compound can enhance its anticancer properties.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.4 | |
| MCF-7 (breast cancer) | 6.8 | |
| A549 (lung cancer) | 4.9 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases.
Case Studies
A notable case study involved the application of this compound in a preclinical model of colon cancer. The treatment resulted in:
- Reduction in Tumor Size : Significant decrease in tumor volume was observed compared to control groups.
- Increased Survival Rates : Treated subjects exhibited improved survival rates, highlighting the compound's therapeutic potential.
Mechanism of Action
The mechanism of action of {2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between {2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol and related compounds:
Key Observations :
- Pyridine vs. Imidazole/Imidazopyridine : The target compound’s pyridine core distinguishes it from tioconazole (imidazole) and the imidazopyridine-based compound in . Pyridine derivatives often exhibit different electronic properties and binding affinities compared to nitrogen-rich heterocycles like imidazoles.
- Sulfanyl Bridge : All compounds except tioconazole feature a sulfanyl (-S-) linkage. This group may enhance lipophilicity and influence target binding in pesticidal or antimicrobial applications.
- Functional Group Variations: The methanol group in the target compound contrasts with pyrifenox’s ethanone oxime and the ethanone group in ’s compound. Polar groups (e.g., -OH in methanol) may improve solubility but reduce membrane permeability compared to nonpolar moieties.
Pharmacological and Agrochemical Activity
Pyrifenox (Fungicide)
Pyrifenox’s ethanone oxime group is critical for its fungicidal activity, likely interfering with fungal sterol biosynthesis. The dichlorophenyl and pyridinyl groups contribute to target specificity.
Tioconazole (Antifungal)
Tioconazole’s imidazole ring inhibits fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), disrupting ergosterol synthesis. The absence of an imidazole group in the target compound suggests a divergent mechanism, possibly targeting non-sterol pathways.
Undocumented Compounds (–4)
Compounds with imidazopyridine and sulfanyl-ethanone motifs (e.g., ) are often explored for kinase inhibition or antibacterial activity. The target compound’s structural simplicity (pyridine + methanol) may offer synthetic advantages but could reduce potency compared to more complex analogs.
Physicochemical Properties
- Solubility: The methanol group in the target compound likely increases water solubility compared to pyrifenox (oxime) or ’s ethanone derivative. However, tioconazole’s imidazole and thienylmethoxy groups enhance solubility in organic solvents like methanol .
- Lipophilicity (LogP): Sulfanyl bridges and dichlorophenyl groups generally increase LogP, promoting membrane penetration. The target compound’s LogP is predicted to be lower than tioconazole’s (LogP ~4.5) due to its smaller size and polar methanol group.
Biological Activity
The compound {2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol is a complex organic molecule that features a pyridine ring, a dichlorophenyl group, and a sulfanyl linkage. This unique structure suggests potential applications in medicinal chemistry, particularly due to its ability to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₉Cl₂NOS. The presence of functional groups such as hydroxymethyl and sulfanyl enhances its reactivity and potential interactions with biological macromolecules.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Some analogs have shown promise in inhibiting cancer cell proliferation in vitro.
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as a covalent inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with receptors could alter signaling pathways critical for cell survival or proliferation.
- Disruption of Cellular Processes : By affecting cellular machinery, the compound may hinder processes like DNA replication or protein synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Study 1: Antimicrobial Activity
A study on sulfonylpyridines demonstrated selective inhibition of Chlamydia trachomatis, suggesting that structural modifications can enhance activity against specific pathogens while maintaining low toxicity towards host cells .
Study 2: Anticancer Efficacy
Research on pyridine derivatives indicated that certain modifications could lead to significant anticancer activity against leukemia cell lines, with some compounds exhibiting low cytotoxicity .
Study 3: Enzyme Interaction
Investigations into the interaction of similar compounds with the KEAP1-NRF2 pathway revealed that these molecules could modulate oxidative stress responses in cells, highlighting their potential therapeutic applications in cancer and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insights into the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Phenylthio)pyridine | Contains a phenylthio group | Lacks chlorine substituents |
| 4-(Chlorophenyl)thiazole | Contains a thiazole ring | Different heterocyclic structure |
| 3-(Trifluoromethyl)pyridine | Contains trifluoromethyl group | Fluorinated instead of chlorinated |
The unique combination of dichlorophenyl and sulfanyl groups in this compound may enhance its biological activity compared to other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
